molecular formula C15H10N2O3S B2540724 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892853-06-4

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

Cat. No. B2540724
CAS RN: 892853-06-4
M. Wt: 298.32
InChI Key: WZXOSMSPJMVMPA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods and confirmed by elemental analyses . Unfortunately, the specific molecular structure analysis for “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide” is not available in the retrieved sources.

Scientific Research Applications

Anti-Seizure Agents

The compound has been used in the synthesis of anti-seizure agents . The synthesized compounds were screened for preliminary anticonvulsant activity using MES and sc PTZ tests . These analogs were also checked for neurotoxicity and hepatotoxicity .

Neurotherapeutic Agents

The compound has potential as a lead for the development of future effective neurotherapeutic agents . This is based on its significant anticonvulsant activity with a good toxicity profile .

Fluorescence Lifetime-Based Binding Assay

The compound has been used to develop a fluorescence lifetime-based binding assay . This assay setup was comprehensively validated and shown to comply with all requirements for a powerful high-throughput screening assay .

Inhibitors Against Enzymes of the Histone Deacetylase Family

The compound has been used to identify inhibitors against enzymes of the histone deacetylase family . The binding assay was used to identify the first inhibitors against three members of this enzyme family from Pseudomonas aeruginosa .

Anti-Oral Cancer Effects

The compound has been used in the study of anti-oral cancer effects . The study examined the anti-oral cancer effects and mechanisms of a combined X-ray/SK2 treatment, i.e., X-ray and 6-n-butoxy-10-nitro-12,13-dioxa-11-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6,10-tetraene (SK2) .

Improving X-ray Sensitivity

The compound has been used to improve the X-ray sensitivity on inhibiting proliferation and promoting oxidative stress and apoptosis of oral cancer cells .

properties

IUPAC Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-14(9-4-2-1-3-5-9)17-15-16-10-6-11-12(20-8-19-11)7-13(10)21-15/h1-7H,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZXOSMSPJMVMPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

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